molecular formula C8H2Br2S3 B1589122 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene CAS No. 502764-54-7

3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene

Cat. No. B1589122
CAS RN: 502764-54-7
M. Wt: 354.1 g/mol
InChI Key: MFLUNTNNZSCLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene, or 3,5-DBDT, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a polycyclic aromatic hydrocarbon (PAH) and a member of the dithienothiophene family. 3,5-DBDT's unique structure makes it an attractive option for a wide range of research applications, including organic synthesis, material science, and biochemistry. In

Mechanism of Action

Target of Action

3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is primarily used as a building block in the synthesis of a variety of optoelectronic materials . It acts as a donor molecule, contributing to the formation of conductive materials .

Mode of Action

The interaction of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene with its targets involves the donation of electrons. This electron donation is crucial for the formation of conductive materials, which are key components in the development of organic electronic devices .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of optoelectronic materials . These materials are used in various applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors .

Result of Action

The molecular and cellular effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene’s action are primarily observed in its contribution to the formation of conductive materials. These materials have high charge mobility and environmental stability, making them ideal for use in organic electronic devices .

Action Environment

The action, efficacy, and stability of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be influenced by various environmental factors. For instance, the synthesis of optoelectronic materials using this compound requires specific conditions, such as certain temperatures and solvents . Furthermore, the performance of the resulting materials in electronic devices can be affected by environmental conditions like temperature and humidity .

properties

IUPAC Name

5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUNTNNZSCLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466719
Record name 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene

CAS RN

502764-54-7
Record name 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502764-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Reactant of Route 2
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Reactant of Route 3
Reactant of Route 3
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Reactant of Route 4
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Reactant of Route 5
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Reactant of Route 6
Reactant of Route 6
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.